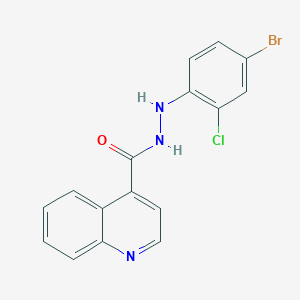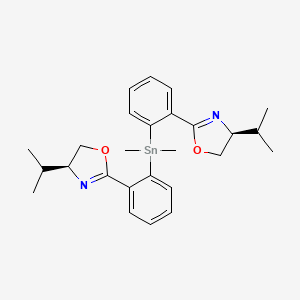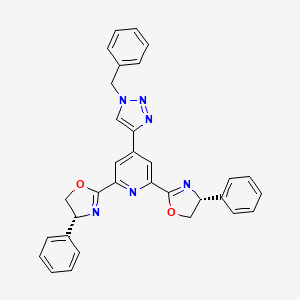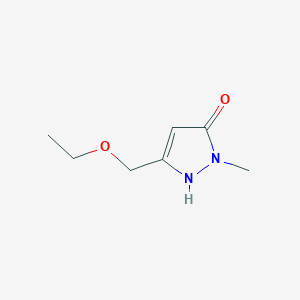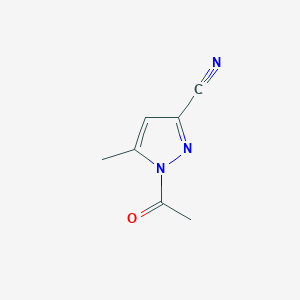
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate is a chemical compound that belongs to the quinoline family It is characterized by the presence of chlorine and iodine atoms on the quinoline ring, which is further modified by an oxy-methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-7-iodoquinolin-8-ol.
Esterification: The hydroxyl group of 5-chloro-7-iodoquinolin-8-ol is reacted with acetic anhydride in the presence of a base such as pyridine to form the acetate ester.
Methylation: The resulting acetate ester is then treated with methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale esterification and methylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
化学反応の分析
Types of Reactions
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Hydrolysis: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with different substituents replacing chlorine or iodine.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Hydrolysis: The corresponding alcohol and acetic acid.
科学的研究の応用
((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring can interact with biological molecules, potentially disrupting their normal function. The acetate group may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: A precursor in the synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)methyl acetate.
Clioquinol: A related compound with similar structural features and biological activities.
8-Hydroxyquinoline: Another quinoline derivative with diverse applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the quinoline ring, combined with an oxy-methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H9ClINO3 |
|---|---|
分子量 |
377.56 g/mol |
IUPAC名 |
(5-chloro-7-iodoquinolin-8-yl)oxymethyl acetate |
InChI |
InChI=1S/C12H9ClINO3/c1-7(16)17-6-18-12-10(14)5-9(13)8-3-2-4-15-11(8)12/h2-5H,6H2,1H3 |
InChIキー |
YRVHZDSBLFNWFU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


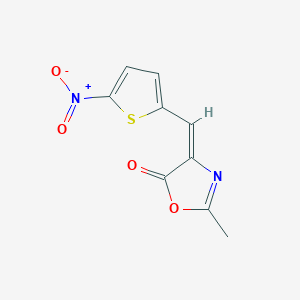

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
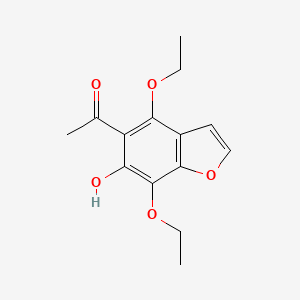

![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
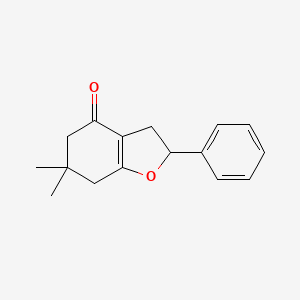
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
